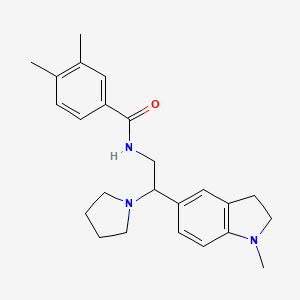
3,4-dimethyl-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,4-dimethyl-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide, also known as DMPI, is a novel compound that has been synthesized and studied for its potential applications in scientific research. DMPI belongs to the class of benzamides and has been found to have promising biochemical and physiological effects.
Scientific Research Applications
Design of Competitive Small-Molecule Inhibitors
Research has focused on the design of small-molecule inhibitors targeting specific proteins or enzymes. For instance, efforts in developing competitive inhibitors of coagulation Factor Xa, a key enzyme in the blood coagulation pathway, have highlighted the significance of benzamide derivatives. These compounds, including those with pyrrolidine substitutions, have been pivotal in creating anticoagulants with high selectivity and oral bioavailability, demonstrating their potential in acute therapeutic applications (Pauls et al., 2001).
Regioselectivity in Chemical Reactions
Studies on the regioselectivity of bromination in unsymmetrical dimethylpyridines, including those related to benzamide derivatives, provide insights into how specific functional groups in a compound can influence chemical reactions. This research is essential for understanding the synthesis and functionalization of complex organic molecules, which is fundamental in drug development and materials science (Thapa et al., 2014).
Antitubercular Activity
Modifications of the isoniazid structure, incorporating pyridine and pyrrolidine derivatives, have been explored for their antitubercular activity. These studies aim to develop novel compounds that can effectively combat Mycobacterium tuberculosis and other non-tuberculous mycobacteria, showcasing the role of such derivatives in addressing global health challenges related to tuberculosis (Asif, 2014).
Pyrrolidine in Drug Discovery
The pyrrolidine ring, a common feature in many biologically active compounds, has been extensively studied for its potential in drug discovery. Research into pyrrolidine derivatives has led to the identification of novel compounds with various biological activities, including those targeting central nervous system disorders and cancer. This underscores the versatility of pyrrolidine-containing compounds in medicinal chemistry and their application in developing new therapeutic agents (Li Petri et al., 2021).
Amyloid Imaging in Alzheimer's Disease
The development of imaging ligands, such as those based on benzamide derivatives, for detecting amyloid plaques in the brain is a significant area of research in Alzheimer's disease. These compounds have been instrumental in advancing our understanding of the disease's pathophysiology and in the early detection and monitoring of Alzheimer's disease progression (Nordberg, 2007).
properties
IUPAC Name |
3,4-dimethyl-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O/c1-17-6-7-21(14-18(17)2)24(28)25-16-23(27-11-4-5-12-27)19-8-9-22-20(15-19)10-13-26(22)3/h6-9,14-15,23H,4-5,10-13,16H2,1-3H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYSOUVOUFWZKPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethyl-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-Fluorophenyl)-2-(3-hydroxypropyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2559435.png)
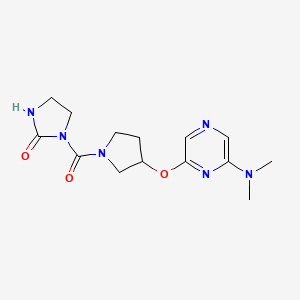
![(2E)-N-[4-(dimethylamino)phenyl]-3-(2-methoxyphenyl)prop-2-enamide](/img/structure/B2559438.png)
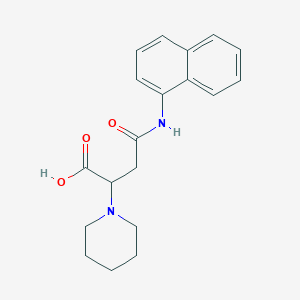
![2-[But-3-ynyl(methyl)amino]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B2559441.png)
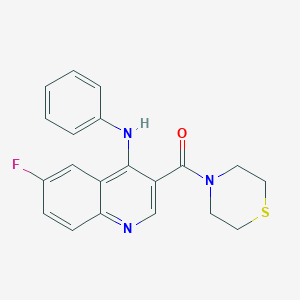
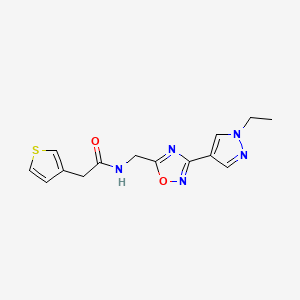


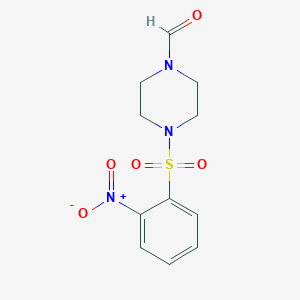
![N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2559452.png)

![Ethyl 2-(benzo[d]isoxazol-3-ylmethylsulfonamido)thiazole-4-carboxylate](/img/structure/B2559455.png)
